molecular formula C22H22O6 B2833080 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 670244-42-5

3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2833080
CAS No.: 670244-42-5
M. Wt: 382.412
InChI Key: RUBSNRMGHFYHBF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[7-[(2-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13-16-8-10-18(27-12-15-6-4-5-7-19(15)26-3)14(2)21(16)28-22(25)17(13)9-11-20(23)24/h4-8,10H,9,11-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBSNRMGHFYHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Substitution with 2-Methoxybenzyl Group: The chromenone core is then subjected to an etherification reaction with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products may include alcohol derivatives of the chromenone core.

    Substitution: Products may include halogenated or nitrated derivatives of the compound.

Scientific Research Applications

COX-II Inhibition

One of the primary applications of this compound is as an inhibitor of cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity, comparable to established COX-II inhibitors like Celecoxib.

Key Findings:

  • Anti-inflammatory Activity : Studies indicate that compounds similar to 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid demonstrate ED50 values ranging from 35.7 to 75.2 μmol/kg against COX-II, suggesting potent anti-inflammatory effects .
  • Mechanism of Action : The inhibition mechanism involves binding to the active site of the COX-II enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Antioxidant Properties

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Study on Anti-inflammatory Effects

A recent study published in ACS Omega evaluated several synthetic derivatives of chromenone compounds for their anti-inflammatory activity. Among these, the compound under discussion showed promising results in reducing inflammation markers in vitro and in vivo models .

Clinical Relevance

The relevance of this compound extends into clinical settings where it could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes involved in oxidative stress pathways or receptors that mediate inflammatory responses. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Key Observations:
  • Polarity Trends: The target compound’s 2-methoxybenzyloxy group confers moderate polarity, intermediate between 7 (non-polar benzyloxy) and 8 (polar pyridinylmethoxy), as inferred from Rf values.
  • Thermal Stability : Higher melting points (e.g., 277°C for 8 ) correlate with rigid aromatic substituents.

Physicochemical and Analytical Data

Solubility and Chromatography:
  • Rf Values : Lower Rf (e.g., 0.19 for 8 ) indicates higher polarity due to heteroaromatic substituents. The target compound’s Rf is likely closer to 7 (0.23) .
  • Melting Points : Methyl and small aryl groups (e.g., 6 , 7 ) yield lower melting points than bulky substituents (e.g., 8 , 15 ).
Spectroscopic Confirmation:
  • 1H NMR : All compounds show characteristic shifts for coumarin protons (δ 6–8 ppm) and substituent-specific peaks (e.g., methoxy at δ ~3.8 ppm in the target compound) .
  • Mass Spectrometry : LC/MS and HRMS confirm molecular weights and fragmentation patterns .

Comparison with Non-Helicase-Targeting Analogs

  • : 3-[7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid (CAS 858751-27-6) has a bromine atom, increasing molecular weight (430.04 g/mol) and lipophilicity, which may enhance membrane permeability .

Biological Activity

3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the chromene class, characterized by its unique structural features that include a methoxybenzyl ether and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H20O6\text{C}_{21}\text{H}_{20}\text{O}_{6}

Key Features:

  • Molecular Weight: 368.37 g/mol
  • Functional Groups: Methoxy group, chromene core, propanoic acid side chain

Antioxidant Activity

Studies have indicated that compounds with similar chromene structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress pathways. For instance, chromene derivatives have been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that chromene derivatives can significantly reduce the production of nitric oxide (NO) and prostaglandins in activated macrophages, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. Additionally, it may inhibit tumor cell proliferation by interfering with cell cycle progression .

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
    • Mechanistic studies revealed that the compound induced apoptosis through upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
  • Anti-inflammatory Activity Assessment:
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
3-AcetylchromoneC10H8O3Antioxidant
4-HydroxycoumarinC9H6O3Anticoagulant
7-HydroxyflavoneC15H10O5Anticancer

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